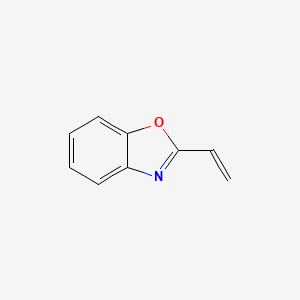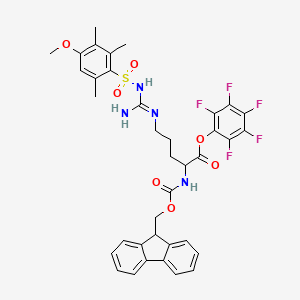
Fmoc-DL-Arg(Mtr)-OPfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-DL-Arg(Mtr)-OPfp: is a compound used in peptide synthesis. It is a derivative of arginine, an amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group protects the guanidine group of arginine, while the OPfp (pentafluorophenyl) ester facilitates the coupling reaction in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Arg(Mtr)-OPfp involves multiple steps:
Protection of Arginine: The guanidine group of arginine is protected using the Mtr group. This is achieved by reacting arginine with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base.
Fmoc Protection: The amino group of arginine is then protected with the Fmoc group. This is done by reacting the Mtr-protected arginine with Fmoc chloride in the presence of a base.
Formation of OPfp Ester: Finally, the carboxyl group of the Fmoc-DL-Arg(Mtr) is activated by converting it into the OPfp ester. This is achieved by reacting the Fmoc-DL-Arg(Mtr) with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed by treatment with piperidine, allowing the amino group to participate in further peptide coupling reactions.
Cleavage of Protecting Groups: The Mtr group can be removed using trifluoroacetic acid (TFA), exposing the guanidine group of arginine for further reactions.
Coupling Reactions: The OPfp ester facilitates the coupling of Fmoc-DL-Arg(Mtr) with other amino acids or peptides, forming peptide bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group.
Trifluoroacetic Acid (TFA): Used for the removal of the Mtr group.
Dicyclohexylcarbodiimide (DCC): Used for the formation of the OPfp ester.
Major Products Formed:
Fmoc-DL-Arg(Mtr): Formed after the protection of arginine.
Fmoc-DL-Arg(Mtr)-OPfp: The final product used in peptide synthesis.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-DL-Arg(Mtr)-OPfp is widely used in solid-phase peptide synthesis (SPPS) to create arginine-containing peptides.
Biology:
Protein Engineering: Used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
Mechanism:
Fmoc Protection: The Fmoc group protects the amino group of arginine, preventing unwanted reactions during peptide synthesis.
Mtr Protection: The Mtr group protects the guanidine group of arginine, ensuring selective reactions.
OPfp Ester: The OPfp ester activates the carboxyl group, facilitating the coupling reaction with other amino acids or peptides.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds by activating the carboxyl group and protecting the amino and guanidine groups.
Comparación Con Compuestos Similares
Fmoc-Arg(Pbf)-OH: Another Fmoc-protected arginine derivative with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.
Fmoc-Arg(Tos)-OH: An Fmoc-protected arginine derivative with the Tos (tosyl) group.
Uniqueness:
Mtr Group: The Mtr group provides a unique protection for the guanidine group, offering different reactivity and stability compared to other protecting groups like Pbf and Tos.
OPfp Ester: The OPfp ester offers efficient coupling reactions, making Fmoc-DL-Arg(Mtr)-OPfp a valuable reagent in peptide synthesis.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWXODNGKSQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F5N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
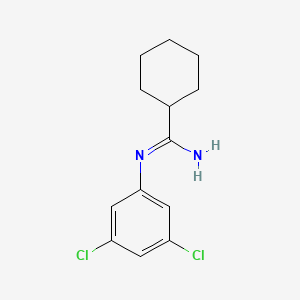
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
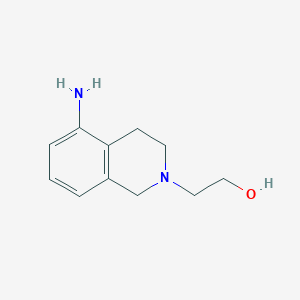
![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)

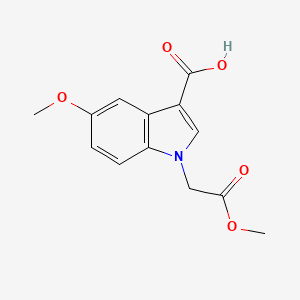
![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
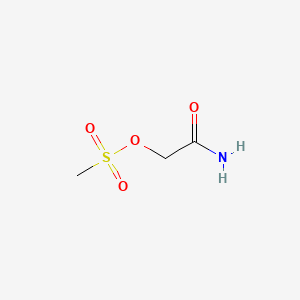
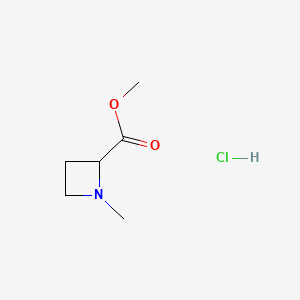
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)

![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
